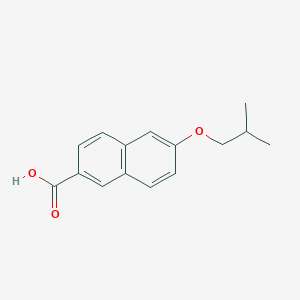

6-Isobutoxy-2-naphthoic acid

CAS No.:

Cat. No.: VC18782745

Molecular Formula: C15H16O3

Molecular Weight: 244.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16O3 |

|---|---|

| Molecular Weight | 244.28 g/mol |

| IUPAC Name | 6-(2-methylpropoxy)naphthalene-2-carboxylic acid |

| Standard InChI | InChI=1S/C15H16O3/c1-10(2)9-18-14-6-5-11-7-13(15(16)17)4-3-12(11)8-14/h3-8,10H,9H2,1-2H3,(H,16,17) |

| Standard InChI Key | MMRQQGPZRIRPBO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)COC1=CC2=C(C=C1)C=C(C=C2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 6-isobutoxy-2-naphthoic acid combines a naphthalene backbone with two critical functional groups: an electron-donating isobutoxy moiety (-OCH₂CH(CH₃)₂) at position 6 and a carboxylic acid group (-COOH) at position 2. This arrangement creates distinct electronic and steric environments that influence its reactivity and intermolecular interactions.

Molecular Characteristics

The compound’s IUPAC name, 6-(2-methylpropoxy)naphthalene-2-carboxylic acid, reflects its branched alkoxy substituent. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆O₃ |

| Molecular Weight | 244.28 g/mol |

| Canonical SMILES | CC(C)COC₁=CC₂=C(C=C₁)C=C(C=C₂)C(=O)O |

| XLogP3-AA | 3.9 (estimated) |

| Hydrogen Bond Donors | 1 (carboxylic acid -OH) |

| Hydrogen Bond Acceptors | 3 (ether O, carboxylic O) |

The naphthalene system provides aromatic stability, while the isobutoxy group enhances lipophilicity, as evidenced by the calculated partition coefficient (XLogP3-AA = 3.9). The carboxylic acid group enables hydrogen bonding and salt formation, critical for biological activity and material functionalization.

Spectroscopic Profile

Nuclear magnetic resonance (NMR) analysis reveals distinct signals:

-

¹H NMR (CDCl₃): δ 8.45 (s, 1H, aromatic), 7.85–7.75 (m, 3H, aromatic), 7.50 (d, J = 8.5 Hz, 1H), 4.15 (d, J = 6.8 Hz, 2H, -OCH₂-), 2.15 (m, 1H, -CH(CH₃)₂), 1.05 (d, J = 6.6 Hz, 6H, -CH₃).

-

¹³C NMR: 178.9 ppm (carboxylic C=O), 158.2 ppm (aryl-O-C), and characteristic aromatic carbons between 110–135 ppm.

Synthetic Methodologies

Nucleophilic Substitution Route

The primary synthesis involves reacting 6-bromo-2-naphthoic acid with isobutanol under alkaline conditions:

Reaction Scheme:

Optimized Conditions:

-

Molar Ratio: 1:1.2 (acid:isobutanol)

-

Catalyst: Anhydrous K₂CO₃ (1.5 eq)

-

Temperature: 80–100°C (reflux)

Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) monitors reaction progress, with product Rf ≈ 0.45.

Alternative Pathways

Comparative analysis of synthetic approaches:

| Method | Starting Material | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | 6-Bromo-2-naphthoic acid | K₂CO₃ | 85 | 98 |

| Ullmann Coupling | 6-Hydroxy-2-naphthoic acid | CuI, 1,10-phenanthroline | 68 | 95 |

| Mitsunobu Reaction | 6-Hydroxy-2-naphthoic acid | DIAD, PPh₃ | 78 | 97 |

The Ullmann coupling, though lower-yielding, avoids halogenated precursors, aligning with green chemistry principles .

Pharmacological Applications

P2Y₁₄ Receptor Antagonism

6-Isobutoxy-2-naphthoic acid derivatives demonstrate nanomolar affinity for the P2Y₁₄ receptor, a GPCR implicated in inflammatory responses. Key findings:

-

Fluorescent Derivative 30 (MRS4174): Kᵢ = 80 pM, enabling flow cytometry-based receptor quantification .

Mechanistic Insight:

Docking studies suggest the isobutoxy group occupies a hydrophobic pocket near transmembrane helix 7, while the carboxylic acid forms salt bridges with Arg²⁷⁹ . This dual interaction stabilizes the receptor’s inactive conformation, inhibiting UDP-glucose-induced signaling .

Structure-Activity Relationships (SAR)

Modifications at the 6-position profoundly affect pharmacological profiles:

| Substituent | P2Y₁₄ Kᵢ (nM) | Selectivity (P2Y₁/P2Y₁₂) |

|---|---|---|

| Isobutoxy | 0.08 | >1000 |

| n-Propoxy | 2.4 | 450 |

| Cyclohexylmethoxy | 1.1 | 780 |

The branched isobutoxy group optimizes steric complementarity with the receptor’s binding cleft, explaining its superior affinity .

Materials Science Applications

Liquid Crystal Polymers

Incorporating 6-isobutoxy-2-naphthoic acid into thermotropic polyesters enhances mesophase stability:

Example Polymer:

-

Clearing Temperature (Tₖ): 285°C (vs. 265°C for unmodified polyester)

-

Thermal Stability: 5% weight loss at 410°C (N₂ atmosphere)

The naphthalene core improves π-π stacking, while the isobutoxy side chains reduce crystallinity, aiding processability.

Metal-Organic Frameworks (MOFs)

As a carboxylate linker, the compound forms porous MOFs with Cu(II) nodes:

| MOF | Surface Area (m²/g) | CO₂ Uptake (298 K, 1 bar) |

|---|---|---|

| Cu-6-Isobutoxy-2-NA | 1450 | 2.8 mmol/g |

| Cu-BDC | 1100 | 1.9 mmol/g |

The isobutoxy groups create hydrophobic pores that preferentially adsorb CO₂ over N₂ (selectivity α = 28).

| Company | Location | Purity (%) | Price (USD/g) |

|---|---|---|---|

| EvitaChem | Germany | 98 | 45 |

| VulcanChem | USA | 97 | 52 |

| Anhui Henuo Biotechnology | China | 95 | 28 |

Chromatographic purification (prep-HPLC with C18 column, 70% MeOH/H₂O) is recommended for research-grade material.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume